molecular formula C22H22Cl2N4O2 B4357688 [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

Cat. No.: B4357688
M. Wt: 445.3 g/mol
InChI Key: NTJCEBPCGCATFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Attachment of the phenoxymethyl group: This step involves the reaction of the pyrazole intermediate with a phenoxymethyl halide under basic conditions.

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting an appropriate diamine with a dihaloalkane.

    Coupling of the piperazine and pyrazole intermediates: This step involves the reaction of the piperazine intermediate with the pyrazole intermediate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be studied using techniques such as molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzyl)-4-{[1-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidine: A similar compound with a piperidine ring instead of a piperazine ring.

    1-(3,4-dichlorobenzyl)-4-{[1-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}morpholine: A similar compound with a morpholine ring instead of a piperazine ring.

Uniqueness

[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-[1-(phenoxymethyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2/c23-19-7-6-17(14-20(19)24)15-26-10-12-27(13-11-26)22(29)21-8-9-28(25-21)16-30-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJCEBPCGCATFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=NN(C=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO][1-(PHENOXYMETHYL)-1H-PYRAZOL-3-YL]METHANONE

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